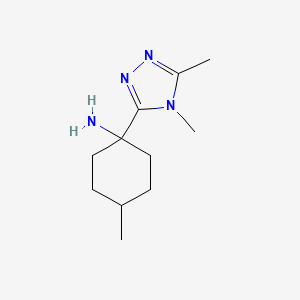

1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine

Description

1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a cyclohexane ring substituted with a triazole moiety and a methyl group

Properties

Molecular Formula |

C11H20N4 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1-(4,5-dimethyl-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine |

InChI |

InChI=1S/C11H20N4/c1-8-4-6-11(12,7-5-8)10-14-13-9(2)15(10)3/h8H,4-7,12H2,1-3H3 |

InChI Key |

WPKDYOKXSCEOAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)(C2=NN=C(N2C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Substitution on the Cyclohexane Ring: The cyclohexane ring is then functionalized with the triazole moiety through nucleophilic substitution reactions. This step often requires the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Methylation: The final step involves the methylation of the cyclohexane ring, which can be achieved using methyl iodide or methyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of triazole oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of alkylated or acylated triazole derivatives.

Scientific Research Applications

1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its triazole moiety.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, influencing enzymatic activities. Additionally, the compound may interact with biological membranes, altering their properties and affecting cellular functions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4,5-Dimethyl-4H-1,2,4-triazole-3-carbaldehyde: Another triazole derivative with similar structural features.

N-(5-chloro-2-pyridinyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide: Contains a triazole ring and exhibits similar chemical properties.

N-(3,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide: Another related compound with a triazole moiety.

Uniqueness

1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring and the presence of both a triazole ring and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine is a compound derived from the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antifungal properties, antibacterial efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the cyclohexanamine moiety enhances its lipophilicity and potential bioactivity.

Biological Activity Overview

The biological activities of triazole derivatives are well-documented, with significant implications in pharmacology. Key areas of interest include:

- Antifungal Activity : Triazole derivatives are recognized for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes.

- Antibacterial Properties : Emerging studies indicate that triazole compounds can exhibit antibacterial effects against a range of pathogens.

Antifungal Activity

Research indicates that derivatives of triazoles, including our compound of interest, demonstrate significant antifungal activity. A study highlighted the effectiveness of various triazole derivatives against Candida albicans and other fungal strains. The mechanism often involves inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Case Study: Antifungal Efficacy

A comparative study assessed the antifungal activity of several triazole derivatives against Candida albicans. The results indicated that compounds with a similar structure to 1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| A | 8 | Candida albicans |

| B | 16 | Aspergillus niger |

| C | 32 | Cryptococcus neoformans |

Antibacterial Activity

The antibacterial potential of 1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine has also been explored. A recent study reported significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound showed promising results in inhibiting growth and biofilm formation.

Case Study: Antibacterial Efficacy

In vitro tests demonstrated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The following table summarizes the findings:

| Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 12 | 20 |

| Escherichia coli | 25 | 15 |

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that the compound possesses favorable absorption characteristics and moderate toxicity profiles. Toxicological assessments indicated low mutagenic risks but highlighted the need for further investigation into long-term effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.